molecular formula C15H18N2O4S B12439535 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 887593-72-8

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12439535
CAS No.: 887593-72-8
M. Wt: 322.4 g/mol
InChI Key: XTNHGYVXPJTTQY-UHFFFAOYSA-N
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Description

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized azetidine derivative featuring a tert-butyl ester group and a 3-cyano-benzenesulfonyl substituent. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthetic processes . The 3-cyano-benzenesulfonyl moiety introduces strong electron-withdrawing properties, which may influence reactivity in nucleophilic or electrophilic reactions.

Properties

CAS No.

887593-72-8

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 3-(3-cyanophenyl)sulfonylazetidine-1-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3

InChI Key

XTNHGYVXPJTTQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Molecular Characteristics

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 887593-72-8) is an organic compound with the molecular formula C₁₅H₁₈N₂O₄S and a molecular weight of approximately 322.38 g/mol. The compound features a four-membered azetidine ring with a nitrogen atom, along with a cyano group and a benzenesulfonyl moiety, contributing to its unique chemical properties and potential biological activities.

The structural details of this compound include:

  • IUPAC Name: tert-butyl 3-(3-cyanophenyl)sulfonylazetidine-1-carboxylate
  • Canonical SMILES: CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N
  • InChI: InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3

The compound falls under the category of azetidine derivatives with sulfonamide and cyano functionalities, which are often explored for their pharmacological potential.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its functional groups:

  • The azetidine ring introduces ring strain, contributing to the compound's reactivity
  • The tert-butyl carboxylate group serves as a protecting group for the azetidine nitrogen
  • The cyano group on the benzenesulfonyl moiety adds polarity and potential reactivity centers
  • The sulfonyl group forms a strong bond with the azetidine carbon at the 3-position

Starting Materials and Precursors

Azetidine Derivatives

The synthesis of this compound often begins with readily available azetidine derivatives. Several potential azetidine precursors can be used in the synthesis:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate : This compound serves as a key precursor, with the hydroxyl group providing a site for further functionalization.

  • tert-Butyl 3-bromoazetidine-1-carboxylate : This compound (CAS: 1064194-10-0) has been used in various transformations and could potentially serve as a precursor through nucleophilic displacement reactions.

  • N-protected azetidine-3-ol derivatives : These compounds are utilized as precursors for N-substituted-3-cyano azetidine derivatives, which bear structural similarities to the target compound.

Cyanobenzenesulfonyl Precursors

Synthetic Routes and Methodologies

Method 1: Via Azetidine Functionalization

This method involves functionalization of azetidine derivatives to introduce the 3-cyanobenzenesulfonyl group at the 3-position of the azetidine ring.

Step 1: Preparation of the Azetidine Precursor
The synthesis typically begins with the preparation or selection of an appropriate azetidine derivative, most commonly tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Activation of the Hydroxyl Group
The hydroxyl group at the 3-position of the azetidine ring is activated to create a good leaving group. This is typically accomplished using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine:

tert-Butyl 3-hydroxyazetidine-1-carboxylate + Mesyl chloride → tert-Butyl 3-mesyloxyazetidine-1-carboxylate

Step 3: Sulfonylation Reaction
The activated azetidine derivative then undergoes a displacement reaction with an appropriate 3-cyanobenzenesulfonyl nucleophile to form the target compound.

Method 2: Adaptation from N-benzyl-3-cyano azetidine Synthesis

This method adapts the documented synthesis of N-benzyl-3-cyano azetidine with modifications to accommodate the different N-protecting group and to introduce the 3-cyanobenzenesulfonyl moiety.

The reference procedure for N-benzyl-3-cyano azetidine involves:

  • Combining N-benzylazetidin-3-ol (4.75 kg), triethylamine (3.11 kg), and toluene (33 l)
  • Adding methylsulphonyl chloride (3.51 kg) over 2 hours with cooling to 7-12°C
  • After phase separation and water washing, reacting the intermediate with an alkali metal cyanide in the presence of a phase transfer catalyst

This procedure requires significant modification to yield the target compound, particularly:

  • Using tert-butyl-protected azetidine instead of N-benzyl azetidine
  • Introducing a 3-cyanobenzenesulfonyl group rather than a simple cyano group

Method 3: Via 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester

This method utilizes 3-bromo-azetidine-1-carboxylic acid tert-butyl ester as a starting material.

Step 1: Preparation of 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester
This compound can be prepared according to documented methods or obtained commercially.

Step 2: Displacement Reaction
The bromo group is displaced with a 3-cyanobenzenesulfinate nucleophile to form the target compound:

3-Bromo-azetidine-1-carboxylic acid tert-butyl ester + 3-Cyanobenzenesulfinate → this compound

Reaction Conditions and Process Optimization

Temperature and Solvent Effects

Based on the synthesis of related compounds, optimization of temperature and solvent is crucial:

Temperature Control:

  • For sulfonylation reactions, cooling to 7-12°C during the addition of sulfonyl chloride reagents has been shown to be optimal for related compounds
  • Maintaining controlled temperature conditions helps minimize side reactions and improve selectivity

Solvent Selection:

  • Toluene has been successfully used in the sulfonylation of azetidine derivatives
  • Water-immiscible solvents are advantageous for certain steps, particularly when phase separation is used to remove inorganic by-products
  • For two-phase reactions, the use of phase transfer catalysts can significantly enhance reaction rates and yields

Catalyst and Base Selection

The choice of catalysts and bases significantly impacts the efficiency and selectivity of the synthesis:

Base Selection:

  • Triethylamine has been demonstrated to be effective as a base in the sulfonylation of azetidine derivatives
  • The base serves to neutralize the acid generated during the sulfonylation reaction and to activate the nucleophile

Catalysts:

  • Phase transfer catalysts, particularly tetraalkyl ammonium halides, have shown utility in related reactions
  • The ideal catalyst should have alkyl groups containing a total of at least 20 carbon atoms for optimal lipophilicity and phase transfer efficiency

Purification Strategies

Effective purification is essential for obtaining high-quality this compound:

Extraction and Washing:

  • Phase separation to remove inorganic by-products
  • Washing with appropriate aqueous solutions to remove impurities
  • The organic phase containing the product can be separated and processed further

Chromatographic Purification:

  • Column chromatography using silica gel with appropriate solvent systems
  • Gradient elution techniques may be employed to improve separation

Crystallization:

  • Selection of appropriate solvent systems based on the solubility properties of the compound
  • Temperature-controlled crystallization for optimal crystal formation and purity

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the proposed preparation methods for this compound:

Method Starting Materials Key Steps Advantages Challenges Potential Yield
Via Azetidine Functionalization tert-Butyl 3-hydroxyazetidine-1-carboxylate Activation of hydroxyl, Sulfonylation Direct route, Established chemistry for hydroxyl activation Regioselectivity concerns, Potential side reactions Moderate to high
Adaptation from N-benzyl-3-cyano azetidine Synthesis tert-Butyl azetidine-1-carboxylate derivatives Multiple steps including activation and sulfonylation Based on established procedures Significant modifications required Variable
Via 3-Bromo-azetidine 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester Direct displacement with 3-cyanobenzenesulfinate Potentially higher selectivity Availability and stability of starting materials Moderate

Case Study: Adaptation from Related Synthesis

While specific case studies on the preparation of this compound are limited in the available literature, valuable insights can be gained from the synthesis of related compounds.

The documented synthesis of N-benzyl-3-cyano azetidine provides a useful reference point:

  • N-benzylazetidin-3-ol (4.75 kg), triethylamine (3.11 kg), and toluene (33 l) were combined and stirred until dissolution
  • Methylsulphonyl chloride (3.51 kg) was added over 2 hours with cooling to 7-12°C
  • The reaction mixture was stirred for 2 hours with cooling
  • After phase separation and water washing, the toluene solution of N-benzyl-3-mesyloxy azetidine was used directly for subsequent reactions

This procedure provides valuable insights into reaction conditions, reagent ratios, and processing steps that could be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the sulfonyl group, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 3-Cyano-benzenesulfonyl Not provided Not provided Cyano, sulfonyl, tert-butyl ester
3-Ethynyl-1-azetidinecarboxylic acid tert-butyl ester Ethynyl C₁₀H₁₅NO₂ 181.23 Ethynyl, tert-butyl ester
3-(4-Bromo-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester 4-Bromo-2-fluoro-phenoxy C₁₄H₁₇BrFNO₃ 346.19 Bromo, fluoro, phenoxy, tert-butyl ester
3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester 1,1-Dioxo-thiomorpholine Not provided Not provided Sulfone, thiomorpholine, tert-butyl ester
3-(4-Amino-3-methyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester 4-Amino-3-methyl-phenoxy C₁₅H₂₂N₂O₃ 278.35 Amino, methyl, phenoxy, tert-butyl ester

Key Observations:

  • Electron Effects: The target compound’s 3-cyano-benzenesulfonyl group is more electron-withdrawing than ethynyl (moderate electron-withdrawing) or phenoxy (electron-donating) groups in analogs . This may enhance its stability in acidic conditions or reduce nucleophilic attack susceptibility.
  • Steric Hindrance: Bulky substituents like phenoxy () or thiomorpholine () may hinder reactivity compared to the planar benzenesulfonyl group in the target compound.

Thermal and Chemical Stability

  • Thermal Decomposition: Analogous tert-butyl esters (e.g., MA20 and A20 polymers in ) exhibit thermal decomposition pathways dependent on substituents. For example, A20 (tert-butyl acrylate-based polymer) undergoes thermal cleavage at 116 kJ mol⁻¹, releasing isobutene and forming carboxylic acids . The target compound’s sulfonyl group may increase thermal stability compared to acrylate-based esters.
  • Storage Conditions: Ethynyl-substituted azetidine esters (e.g., ) require storage at 2–8°C due to sensitivity, while bromo-fluoro-phenoxy analogs () lack explicit storage guidelines but likely demand inert atmospheres owing to halogen reactivity.

Biological Activity

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 887593-72-8) is a compound characterized by its unique structural features, including an azetidine ring and a cyano group, which contribute to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4S, with a molecular weight of approximately 322.38 g/mol. The presence of the azetidine ring and the cyano group suggests that this compound may exhibit diverse chemical reactivity, including nucleophilic addition reactions and potential hydrolysis to yield the corresponding carboxylic acid .

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The azetidine structure allows for conformational flexibility, which may enhance binding affinity to target proteins. The cyano group can participate in hydrogen bonding and electrostatic interactions, further influencing its pharmacological profile.

Antibacterial Activity

Preliminary studies suggest that this compound exhibits potential antibacterial properties. Comparative analysis with structurally similar compounds indicates that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways. A summary of related compounds and their activities is presented in Table 1.

Compound NameStructural FeatureBiological Activity
This compoundAzetidine ring + cyano groupPotential antibacterial
3-(4-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl esterAzetidine ring + different cyano positionSimilar pharmacological potential
3-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl esterPiperidine ring instead of azetidineNeuroactive properties

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes. For instance, studies have shown that it may act as an inhibitor of certain kinases involved in cancer progression. The inhibition mechanism typically involves binding to the active site of the enzyme, leading to reduced enzymatic activity .

Case Studies

Several case studies have investigated the efficacy of this compound in various biological systems:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
  • Cancer Research : In a study evaluating small molecule inhibitors for cancer therapy, this compound was shown to reduce cell proliferation in cancer cell lines through apoptosis induction .

Safety and Toxicity

Toxicity assessments indicate that at concentrations below 20 µM, the compound exhibits low toxicity in human cell lines, suggesting a favorable safety profile for further development . However, comprehensive toxicological studies are necessary to fully understand its safety margins.

Q & A

Q. What multi-step synthetic routes incorporate this compound as a key intermediate in heterocyclic drug discovery?

  • Methodological Answer : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the azetidine core. Subsequent deprotection (e.g., TFA-mediated tert-butyl cleavage) and amidation yield target molecules. Monitor regioselectivity via 19^{19}F NMR if fluorinated reagents are used .

Q. How do steric and electronic effects of the 3-cyano-benzenesulfonyl moiety impact binding affinity in enzyme inhibition studies?

  • Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding poses against target enzymes (e.g., kinases). Compare with analogs lacking the cyano group using surface plasmon resonance (SPR) for kinetic binding analysis (Kd_d, kon_{on}/koff_{off}) .

Q. What strategies mitigate byproduct formation during large-scale azetidine ring-opening reactions involving this compound?

  • Methodological Answer : Optimize reaction stoichiometry using continuous flow reactors to enhance mixing and heat transfer. In-line FTIR monitors intermediate formation. Add scavengers (e.g., polymer-supported bases) to trap reactive byproducts .

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